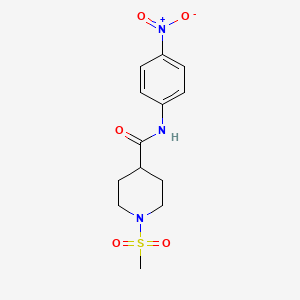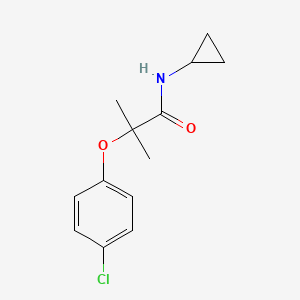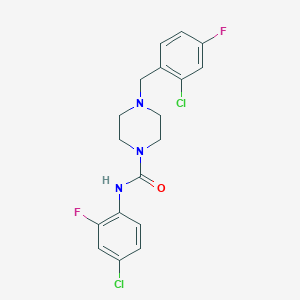![molecular formula C18H17ClN4O2S3 B4793907 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
描述
Synthesis Analysis
The synthesis of related thiazolidin derivatives often involves the reaction of aromatic and heterocyclic amines with acid chlorides derived from 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl butanoic acids. Such synthetic routes have been developed for compounds exhibiting moderate antitumor activity against malignant tumor cells, with certain derivatives showing specificity towards renal cancer cell lines (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
Crystal structure and computational studies provide insight into the molecular configuration, intramolecular and intermolecular interactions, and stability of thiazolidin derivatives. For instance, X-ray diffraction and NMR spectral analysis have been utilized to characterize the non-planar structure of certain thiazolidin-4-one derivatives, revealing significant intra- and intermolecular contacts that influence the compound's properties (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidin compounds undergo a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. These include cyclocondensation reactions with isocyanates to produce thiazolo[3,2-c]pyrimidines and reactions with bromo compounds to synthesize novel derivatives with potential biological activities (Litvinchuk et al., 2021).
Physical Properties Analysis
The physical properties of thiazolidin derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography, in particular, has been pivotal in determining the molecular and crystal structure, providing valuable information on the compound's solid-state characteristics and how these may influence its solubility and stability (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidin derivatives, including their reactivity, potential as enzyme inhibitors, and interaction with biological targets, are of significant interest. Studies have shown that certain thiazolidin compounds exhibit potent inhibitory activity against various enzymes, suggesting their potential for development into therapeutic agents. For example, synthesis and evaluation of thiazolidin-4-one derivatives have identified compounds with promising antimicrobial and antifungal activities, highlighting their chemical versatility and potential for drug development (Zala, Dave, & Undavia, 2015).
作用机制
未来方向
属性
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S3/c1-2-15-21-22-17(28-15)20-14(24)8-5-9-23-16(25)13(27-18(23)26)10-11-6-3-4-7-12(11)19/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,20,22,24)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNEWJHSMVXLS-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4793857.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)
![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)


![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)